(S)-Doxazosin, also known as (S)-(+)-doxazosin, is the biologically active enantiomer of the drug doxazosin. Doxazosin itself is a racemic mixture of (R)- and (S)-enantiomers. (S)-Doxazosin is classified as an α1-adrenoceptor antagonist, exhibiting selectivity for these receptors. [] It is primarily utilized in scientific research to investigate its specific effects on various physiological systems, including the cardiovascular and urinary systems. [, ] Research on (S)-doxazosin is crucial for understanding its distinct pharmacological properties and potential therapeutic advantages compared to the racemic mixture.
Doxazosin, specifically the (S)-enantiomer, is a pharmaceutical compound classified as an alpha-1 adrenergic receptor antagonist. It is primarily utilized in the treatment of hypertension and benign prostatic hyperplasia (BPH). Doxazosin works by relaxing smooth muscles in blood vessels and the prostate, leading to decreased blood pressure and improved urinary flow. The compound is often administered in its mesylate salt form, known as doxazosin mesylate, which enhances its solubility and bioavailability in clinical applications .
Doxazosin can be synthesized through a multi-step chemical process involving the following key steps:
The molecular formula for doxazosin is , with a molecular weight of approximately 451.4751 g/mol. The IUPAC name for doxazosin is 2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine.
The structural representation can be visualized using various chemical drawing software or databases like PubChem .
Doxazosin undergoes several key chemical reactions during its metabolism:
These metabolic pathways are facilitated by cytochrome P450 enzymes such as CYP2C19, CYP2D6, and CYP3A4 . Understanding these reactions is critical for predicting drug interactions and individual patient responses.
Doxazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors located on vascular smooth muscle cells. This blockade leads to:
The pharmacodynamic profile indicates that doxazosin has a long half-life allowing for once-daily dosing, making it convenient for patients .
Doxazosin exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings.
Doxazosin has significant applications in both clinical medicine and research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: